5-Bromoisoindoline hydrochloride
Overview
Description
5-Bromoisoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN. It is a brominated derivative of isoindoline, a bicyclic heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Esterification and Bromination: The preparation of this compound typically begins with the esterification of 5-bromo-2-methylbenzoic acid.
Alternative Method: Another method involves the reaction of 4-bromophthalimide with borane-dimethyl sulfide complex in tetrahydrofuran (THF), followed by refluxing overnight.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the laboratory-scale methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Sodium Carbonate: Used in the esterification and bromination steps.
Borane-Dimethyl Sulfide Complex: Utilized for the reduction of 4-bromophthalimide.
Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
5-Bromoisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The exact mechanism of action of 5-Bromoisoindoline hydrochloride is not well-documented. as a brominated isoindoline derivative, it is likely to interact with various molecular targets through its bromine atom, which can participate in electrophilic substitution reactions. These interactions can affect various biological pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
5-Bromoisoindoline: A closely related compound without the hydrochloride group.
5-Bromo-2,3-dihydro-1H-isoindole: Another brominated isoindoline derivative with similar properties.
Uniqueness: 5-Bromoisoindoline hydrochloride is unique due to its specific structure, which includes both a bromine atom and a hydrochloride group. This combination can enhance its reactivity and solubility, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-isoindole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMXNYRWVLBUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678764 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919346-89-7 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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